molecular formula C16H12ClN3O2 B2688835 N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide CAS No. 881438-75-1

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide

Cat. No. B2688835
CAS RN: 881438-75-1
M. Wt: 313.74
InChI Key: YFPMAIUDRVKEGZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide, also known as GW-501516, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. GW-501516 is a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates a protein that regulates gene expression.

Scientific Research Applications

Antituberculosis Activity

Research has indicated that derivatives of quinoxaline, such as quinoxaline-2-carboxylate 1,4-dioxide derivatives, have been synthesized and evaluated for their in vitro antituberculosis activity. The presence of substituents like chloro, methyl, or methoxy groups on the quinoxaline nucleus significantly affects the antituberculosis activity, with certain derivatives showing promising results against Mycobacterium tuberculosis, including drug-resistant strains (A. Jaso, B. Zarranz, I. Aldana, & A. Monge, 2005).

Antibacterial and Antifungal Activities

New series of quinoxaline 1,4-di-N-oxide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, compounds such as 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide demonstrated significant efficacy against pathogens like Aspergillus fumigatus and Streptococcus pneumonia (D. Soliman, 2013).

Serotonin Type-3 (5-HT3) Receptor Antagonists

Quinoxalin-2-carboxamides have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists, showing potential for the management of conditions mediated by this receptor. The research highlighted the pharmacophoric requirements for 5-HT3 receptor antagonism and identified potent compounds within this series (R. Mahesh, Thangaraj Devadoss, D. Pandey, & S. Yadav, 2011).

Carbonic Anhydrase Inhibitors

A novel series of quinoxaline derivatives was synthesized and assayed for inhibitory activity against carbonic anhydrase isoforms. These derivatives exhibited significant inhibition of several isoforms, suggesting their potential as leads for the development of new inhibitors for therapeutic applications (Pavitra S Thacker, Pirpasha Shaikh, A. Angeli, M. Arifuddin, & C. Supuran, 2019).

Polymerization and Material Science

Research into the polymerization of specific quinoxaline derivatives has led to the development of novel polyamides with potential applications in material science. These polymers have shown excellent thermal stability, suggesting their utility in high-temperature applications (Jong‐Beom Baek, J. Ferguson, & Loon-Seng Tan, 2003).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c1-22-15-5-3-11(17)9-14(15)20-16(21)10-2-4-12-13(8-10)19-7-6-18-12/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPMAIUDRVKEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)quinoxaline-6-carboxamide

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